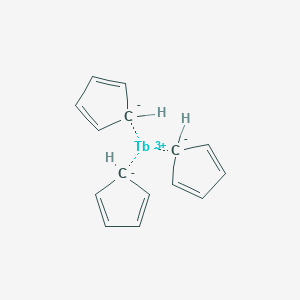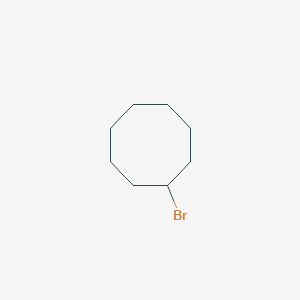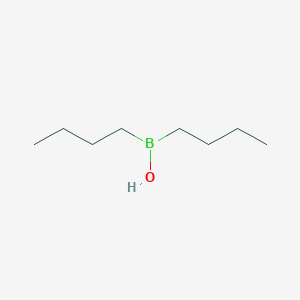
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)lanthanides typically involves the reaction of lanthanide halides with cyclopentadienyl anions. These reactions can produce complexes where the metal is coordinated by three Cp rings. While specific synthesis details for tris(eta5-cyclopentadienyl)terbium may not be directly referenced, similar processes are described for other lanthanide cyclopentadienyl complexes, indicating that similar methodologies may be applied for terbium complexes as well (Baisch et al., 2006).
Molecular Structure Analysis
Tris(eta5-cyclopentadienyl)terbium and related compounds typically feature the metal center in a sandwich-like structure flanked by cyclopentadienyl rings. These structures are often analyzed using various spectroscopic methods and X-ray diffraction. The molecular structures of these compounds can provide insights into the bonding and electronic properties of the complexes (Miyazaki et al., 2015).
Aplicaciones Científicas De Investigación
Photophysical Properties and Bioprobes Design
Derivatives of dipicolinic acid, when functionalized and reacted with trivalent lanthanide ions including terbium, form complexes that display significant thermodynamic stability and photophysical properties. These complexes are highly efficient in sensitizing metal-centered luminescence, with potential applications in designing bioprobes. The tunability of their luminescent properties through modification of terminal functions demonstrates the potential for fine-tuning lanthanide luminescent probes for biological applications (Gassner et al., 2008).
Light-Conversion Molecular Devices
New terbium(III) complexes synthesized with 3-phenyl-4-aroyl-5-isoxazolonate show strong emission and high quantum yields, making them promising candidates for light-conversion molecular devices. The efficient energy transfer from the ligand to the terbium ion results in prominent green emission, highlighting their potential in photoluminescent applications (Biju et al., 2007).
Synthesis and Characterization
The synthesis and characterization of various terbium complexes, including those with cyclopentadienyl and pyrazolylborate ligands, have been explored. These studies not only contribute to the understanding of the structural aspects of these complexes but also open avenues for their application in catalysis and materials science (Hu & Gorun, 2001).
Photoluminescence and Advanced Materials
Terbium complexes exhibit strong green luminescence with potential applications in light-emitting devices. Studies on the photoluminescence properties of terbium complexes underscore their utility as advanced materials for green lighting applications, with specific complexes showing promising thermal stability and photoluminescence lifetimes (Yun et al., 2011).
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;terbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVXSUUUDEEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
CAS RN |
1272-25-9 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)









